Product packaging for L-Carnitine-13C Chloride(Cat. No.:)

L-Carnitine-13C Chloride

Cat. No.: B1152015
M. Wt: 198.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Carnitine-13C Chloride, also known as this compound, is a useful research compound. Its molecular formula is C₆¹³CH₁₆ClNO₃ and its molecular weight is 198.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₆¹³CH₁₆ClNO₃

Molecular Weight

198.65

Synonyms

(2R)-3-(Carboxy-13C)-2-hydroxy-N,N,N-trimethyl-1-propanaminium Inner Salt; _x000B_L-[3-(Carboxy-13C)-2-hydroxypropyl]trimethyl Ammonium Hydroxide Inner Salt;  (-)-Carnitine-13C;  (-)-L-Carnitine-13C;  (R)-Carnitine-13C;  Levocarnitine-13C;  Natrulon RC-13C;  ST 1

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for L Carnitine 13c Chloride

Precursor Selection and Chemical Synthesis Pathways for L-Carnitine-13C Chloride

One documented pathway begins with the chemical synthesis of racemic D,L-carnitine from readily available and inexpensive precursors like epichlorohydrin (B41342) and trimethylamine (B31210). nih.gov To introduce the 13C label, a precursor containing the 13C atom at a desired position would be utilized in a similar synthetic scheme. For instance, a 13C-labeled epichlorohydrin or a related three-carbon backbone could serve as the foundational block.

Another approach involves the stereospecific synthesis starting from a chiral precursor. For example, (S)-3-hydroxybutyrolactone can be converted in a two-step process to L-carnitine. google.com This method involves the activation of the hydroxyl group followed by reaction with trimethylamine. google.com To produce this compound, a 13C-labeled (S)-3-hydroxybutyrolactone would be the logical precursor.

Furthermore, biosynthetic pathways can also be engineered. For example, the L-carnitine biosynthesis pathway from Neurospora crassa has been successfully constructed in Escherichia coli. nih.gov This pathway starts from trimethyllysine (TML) and proceeds through several enzymatic steps to yield L-carnitine. nih.gov By feeding the engineered microorganisms with 13C-labeled precursors, such as labeled lysine (B10760008) or methionine (a methyl group donor), it is possible to produce this compound. oregonstate.edu

A notable one-step synthesis protocol for [1-13C]acetyl-L-carnitine hydrochloride involves treating L-carnitine hydrochloride with [1-13C]acetyl chloride in [1-13C]acetic acid. nih.gov This highlights the possibility of introducing the 13C label at the acetyl group, which is then attached to the carnitine backbone.

Precursor ExampleSynthesis ApproachResulting Labeled Position
13C-labeled EpichlorohydrinChemical synthesisLabel within the carnitine backbone
(S)-3-hydroxy-γ-butyrolactone-13CStereospecific chemical synthesisLabel within the carnitine backbone
[1-13C]Acetyl ChlorideAcylation of L-carnitineLabel on the acetyl group (for acetyl-L-carnitine)
13C-labeled Lysine/MethionineBiosynthesisLabel within the carnitine backbone or methyl groups

Stereospecific Synthesis and Enantiomeric Purity Assessment of this compound

The biological activity of carnitine is exclusive to its L-enantiomer, making the stereospecificity of the synthesis a paramount concern. nih.gov Several strategies are employed to ensure the production of the desired L-isomer with high enantiomeric purity.

One primary method is to start the synthesis with an optically active precursor. A process for preparing L-carnitine from (S)-3-hydroxybutyrolactone has been described, which proceeds without racemization at the chiral center. google.com This ensures that the final product retains the desired stereochemistry. google.com Another approach involves the stereospecific microbial reduction of a prochiral ketone, such as an ester of 4-chloro-3-ketobutyric acid, to the corresponding (3R)-4-chloro-3-hydroxybutyric acid ester, a precursor to L-carnitine. googleapis.com

When a racemic mixture of D,L-carnitine is synthesized, a resolution step is necessary to separate the enantiomers. nih.gov This can be achieved through fractional crystallization of diastereomeric salts formed with a chiral resolving agent. google.com For instance, N-acetyl-L-proline has been used as a resolving agent for D,L-carnitine nitrile salts. google.com

Assessing the enantiomeric purity of the final this compound is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or derivatization with a chiral reagent is a common technique. nih.gov For example, derivatization with (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) allows for the separation of the resulting diastereomers on a standard octadecyl column. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, such as lanthanide-camphorato complexes, can also be used to distinguish between the enantiomers. nih.gov A new derivatization procedure followed by chiral gas chromatography has also been developed for the effective screening of the enantiomeric purity of L-carnitine. researchgate.net

Assessment TechniquePrinciple
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.
Derivatization with Chiral Reagent followed by HPLC/GCFormation of diastereomers that can be separated on a non-chiral column.
NMR with Chiral Shift ReagentsFormation of transient diastereomeric complexes that exhibit distinct NMR signals.

Positional Isotopic Labeling Design for this compound Tracer Studies

The strategic placement of the 13C isotope within the L-carnitine molecule is fundamental to its application in tracer studies. The specific position of the label determines which metabolic pathways can be effectively monitored. Stable isotope tracing is a powerful technique to investigate the molecular mechanisms by which compounds modulate and target metabolism. mdpi.com

Labeling different carbon atoms allows for the tracking of distinct metabolic fates. For example:

[1-13C]L-carnitine: Labeling the carboxyl carbon (C1) is useful for studying the decarboxylation reactions or the transfer of the carnitine backbone.

[2-13C]L-carnitine: A label at the C2 position allows for tracing the core carnitine structure through various transport and esterification processes. The metabolism of [2-13C]acetyl-L-carnitine has been used to study the TCA cycle. nih.gov

[N-methyl-13C]L-carnitine: Labeling one or more of the methyl groups on the quaternary amine allows for the investigation of demethylation pathways and the fate of the trimethylamine group.

[Acetyl-1-13C]L-carnitine: This labeling pattern is specifically designed to trace the acetyl group, providing insights into acetyl-CoA metabolism and its role in processes like the TCA cycle. nih.gov

The choice of the labeled position depends on the specific research question. For instance, to study the flux of acetyl-CoA, [1-13C]acetyl-L-carnitine would be the tracer of choice. nih.gov To investigate the uptake and turnover of the carnitine molecule itself, a label on the backbone, such as [2-13C]L-carnitine, would be more appropriate. The analysis of isotopologue distribution in downstream metabolites using techniques like mass spectrometry or NMR provides detailed information about the activity of specific metabolic pathways. gmpc-akademie.de

Labeled PositionResearch Application
[1-13C]Tracing decarboxylation and backbone transfer.
[2-13C]Monitoring carnitine transport and esterification.
[N-methyl-13C]Investigating demethylation pathways.
[Acetyl-1-13C]Studying acetyl-CoA metabolism and TCA cycle flux.

Radiochemical and Isotopic Purity Verification of Synthesized this compound

Ensuring the purity of the synthesized this compound is a critical final step. This involves verifying both the radiochemical purity (in the context of radioactive isotopes, though the principles apply to stable isotopes in terms of chemical purity) and the isotopic purity (the percentage of molecules that contain the 13C label).

Radiochemical Purity refers to the proportion of the substance in the desired chemical form. ymaws.com Impurities can interfere with experimental results. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to separate the desired compound from any byproducts or unreacted starting materials. nih.govresearchgate.net For radiolabeled compounds, these chromatography systems are often coupled with a radioactivity detector. researchgate.net For stable isotope-labeled compounds, fractions can be collected and analyzed by mass spectrometry. The purity is typically expressed as a percentage of the total detected signal corresponding to the target compound. lgcstandards.com

Isotopic Purity (or isotopic enrichment) refers to the percentage of the labeled compound that contains the stable isotope at the designated position. This is a critical parameter as it affects the sensitivity and accuracy of tracer studies. Mass spectrometry (MS) is the primary technique for determining isotopic purity. By analyzing the mass-to-charge ratio of the molecule, the relative abundance of the 13C-labeled species compared to the unlabeled (12C) species can be precisely quantified. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the 13C nucleus has a distinct resonance frequency. doi.org Commercially available isotopically labeled compounds often specify an isotopic purity of 99 atom % 13C or higher. sigmaaldrich.comsigmaaldrich.com

The combination of these analytical methods ensures that the synthesized this compound is of high chemical and isotopic quality, suitable for use in sensitive metabolic tracer studies.

Purity TypeDefinitionVerification Method(s)
Radiochemical/Chemical PurityProportion of the substance in the desired chemical form.HPLC, TLC, Mass Spectrometry
Isotopic PurityPercentage of molecules containing the isotopic label.Mass Spectrometry, NMR Spectroscopy

Advanced Analytical Methodologies for Isotopic Tracing of L Carnitine 13c Chloride and Its Metabolites

Mass Spectrometry (MS) Applications in L-Carnitine-13C Chloride Metabolism Research

Mass spectrometry stands as a cornerstone technique for the analysis of acylcarnitines due to its high sensitivity and specificity. metwarebio.com It allows for the identification and quantification of these molecules based on their mass-to-charge ratio and fragmentation patterns. metwarebio.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Acylcarnitine Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the comprehensive analysis of L-carnitine and its acyl derivatives in biological samples. thno.org This method offers excellent separation of various acylcarnitine species, which is crucial for accurate quantification and identification, especially for isomers. plos.orgresearchgate.net The use of 13C-labeled L-carnitine as a tracer allows researchers to follow its metabolic fate, distinguishing it from the endogenous, unlabeled pool.

LC-MS methods often employ reversed-phase chromatography, where the elution time of acylcarnitines is influenced by the length and chemical nature of their acyl chains. plos.org For instance, an increasing carbon number in the acyl chain leads to a longer retention time. plos.org Modifications to the acyl chain, such as the presence of hydroxyl groups or unsaturation, also affect the elution, allowing for the separation of different classes of acylcarnitines. plos.org Some methods utilize derivatization, such as butylation or reaction with 3-nitrophenylhydrazine (B1228671) (3NPH), to improve signal intensity and chromatographic separation. plos.orgresearchgate.netnih.gov

The application of hydrophilic interaction liquid chromatography (HILIC) offers an alternative that can circumvent the need for derivatization, which is beneficial as acidic derivatization conditions can sometimes lead to the hydrolysis of acylcarnitine esters. researchgate.netbevital.no

Table 1: LC-MS Parameters for Acylcarnitine Analysis

ParameterDescriptionSource
Column Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm nih.gov
Mobile Phase A 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, 0.005% HFBA in water nih.gov
Mobile Phase B 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrile nih.gov
Gradient Elution A time-programmed gradient from 100% A to 100% B and back to 100% A. nih.gov
Column Temperature 50°C nih.gov
Detection Electrospray ionization (ESI) in positive mode nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in 13C-Enrichment Analysis of L-Carnitine-Derived Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for studying the metabolism of 13C-labeled compounds. physiology.orgphysiology.org In the context of L-carnitine metabolism, GC-MS is particularly useful for analyzing the 13C-enrichment in downstream metabolites that are amenable to gas chromatography, such as organic acids and amino acids derived from the breakdown of fatty acids and amino acids. researchgate.netmdpi.com

Before analysis by GC-MS, non-volatile metabolites are typically derivatized to make them volatile. shimadzu.com The separation of these derivatized compounds on a GC column, followed by mass analysis, allows for the determination of the mass isotopomer distribution (MID). nih.gov This distribution reveals the extent to which the 13C label from this compound has been incorporated into various metabolic pools. nih.gov For example, tracing the 13C label into tricarboxylic acid (TCA) cycle intermediates can provide insights into fatty acid oxidation pathways. nih.gov

Researchers have successfully used GC-MS to resolve parallel and cyclic metabolic pathways and to conduct metabolic flux analysis by analyzing the labeling patterns in amino acids, sugars, and their derivatives. nih.govnih.gov

High-Resolution Mass Spectrometry for Untargeted Isotopic Metabolomics with this compound Tracers

High-resolution mass spectrometry (HRMS) offers the ability to measure the mass of ions with very high accuracy, which is invaluable for untargeted metabolomics studies. hilarispublisher.com When combined with 13C-labeled tracers like this compound, HRMS enables the global and unbiased detection of all metabolites derived from the tracer. researchgate.net

The high mass accuracy of HRMS allows for the confident determination of the elemental composition of detected ions, which aids in the identification of unknown metabolites. hilarispublisher.com In isotopic tracing studies, the software can be programmed to search for pairs of peaks with a specific mass difference corresponding to the isotopic label, facilitating the detection of all labeled species. researchgate.net

This untargeted approach has the potential to uncover novel metabolic pathways and connections that might be missed in a targeted analysis. nih.gov For instance, a study using deep 13C labeling and LC-HRMS was able to identify 169 ions that acquired at least 5% 13C enrichment from branched-chain amino acid tracers, demonstrating the power of this technique to map metabolic networks. nih.gov

Quantitative Analysis of this compound and Metabolites via Internal Standards

Accurate quantification is crucial in metabolic studies. The stable isotope dilution method is a widely accepted and robust technique for the quantitative analysis of L-carnitine and its metabolites. creative-proteomics.com This method involves adding a known amount of a stable isotope-labeled internal standard to the sample. thermofisher.com The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label. thermofisher.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, precise and accurate quantification can be achieved, as this ratio corrects for variations in sample preparation, extraction efficiency, and instrument response. researchgate.net For the analysis of this compound and its metabolites, a suite of different isotopically labeled carnitine and acylcarnitine standards can be used to quantify a wide range of species in a single analysis. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Metabolic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic tracing, 13C NMR is particularly useful for elucidating the specific positions of the 13C label within a metabolite. nih.gov

By analyzing the 13C NMR spectra of metabolites extracted from cells or tissues after administration of a 13C-labeled tracer, researchers can map the flow of carbon atoms through metabolic pathways. nih.gov For example, studies using [2-13C]acetyl-L-carnitine have shown the incorporation of the 13C label into glutamate, glutamine, and GABA in the brain, indicating that the acetyl group of acetyl-L-carnitine is metabolized for energy in both neurons and astrocytes. nih.gov

Hyperpolarized 13C NMR is an advanced technique that dramatically increases the sensitivity of NMR, allowing for real-time monitoring of metabolic fluxes in vivo. ahajournals.org Studies using hyperpolarized [2-13C]pyruvate have demonstrated a rapid exchange between pyruvate-derived acetyl-CoA and the acetylcarnitine pool in the heart, highlighting the role of acetylcarnitine in buffering acetyl-CoA supply. ahajournals.org

Table 3: 13C-Labeled Metabolites Detected by NMR in L-Carnitine Tracing Studies

Labeled MetabolitePathway/SignificanceSource
GlutamateTricarboxylic Acid (TCA) Cycle nih.govnih.gov
GlutamineTricarboxylic Acid (TCA) Cycle nih.govnih.gov
GABANeurotransmitter Synthesis nih.gov
3-HydroxybutyrateKetone Body Synthesis nih.gov
CholesterolLipid Synthesis nih.gov
AlaninePyruvate (B1213749) Recycling nih.gov
Lactate (B86563)Pyruvate Recycling nih.gov
AcetylcarnitineAcetyl-CoA Buffer ahajournals.org

13C-NMR Spectroscopy for Positional Isotopic Enrichment Determination

The key advantages of 13C-NMR in this context are its high spectral resolution and the ability to directly detect the carbon backbone of metabolites. acs.orgnih.gov The chemical shift of a 13C nucleus is highly sensitive to its local chemical environment, allowing for the differentiation of carbons within the same molecule. libretexts.org When this compound is introduced into a biological system, the 13C label can be tracked as it is incorporated into various downstream metabolites. By analyzing the 13C-NMR spectra of these metabolites, researchers can identify the exact location of the isotopic label, providing direct evidence of metabolic transformations. For instance, the transfer of a 13C-labeled acetyl group from acetyl-L-carnitine can be followed by observing the appearance of 13C signals in molecules of the tricarboxylic acid (TCA) cycle.

Despite its strengths, the main challenge of direct 13C-NMR is its relatively low sensitivity due to the low natural abundance of 13C (~1.1%) and its smaller gyromagnetic ratio compared to protons. acs.orgnih.gov However, when using isotopically enriched substrates like this compound, the signal-to-noise ratio is significantly enhanced, making detection more feasible. libretexts.org

Table 1: Representative 13C-NMR Chemical Shifts for L-Carnitine and Related Metabolites

Compound Carbon Position Chemical Shift (ppm)
L-Carnitine C1 (Carboxyl) ~175-180
C2 (CH) ~65-70
C3 (CH2) ~45-50
C4 (N+(CH3)3) ~55
Acetylcarnitine C1' (Carbonyl) ~170-175
C2' (Methyl) ~20-25
Glutamate C5 ~177.3

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Hyperpolarized 13C-NMR for Real-Time Metabolic Flux Assessment with this compound Probes

Hyperpolarized 13C-NMR is a cutting-edge technique that dramatically enhances the sensitivity of 13C-NMR by a factor of 10,000 to 50,000-fold, enabling the real-time monitoring of metabolic fluxes in vivo. nih.govresearchgate.net This method involves a process called dynamic nuclear polarization (DNP), where a 13C-labeled substrate, such as [1-13C]acetyl-L-carnitine, is polarized at very low temperatures and high magnetic fields before being rapidly dissolved and injected into the system of interest. researchgate.netnih.gov

The immense signal enhancement allows for the detection of the hyperpolarized probe and its metabolic products in real-time with high temporal resolution. nih.gov This has been successfully applied to study cardiac and skeletal muscle metabolism. For example, hyperpolarized [1-13C]acetyl-L-carnitine has been used as a probe to investigate tricarboxylic acid (TCA) cycle activity in vivo. nih.gov Upon entering the mitochondria, the labeled acetyl group is transferred to oxaloacetate to form [5-13C]glutamate, which can be detected by 13C-NMR. nih.gov The rate of appearance of the [5-13C]glutamate signal provides a direct measure of TCA cycle flux. nih.gov

This technique has also been used to assess pyruvate metabolism in human skeletal muscle during exercise. rsna.org By using hyperpolarized [1-13C]pyruvate, researchers can monitor the activities of pyruvate dehydrogenase and lactate dehydrogenase in real-time, providing insights into energy metabolism under different physiological conditions. rsna.org

Table 2: Key Parameters for Hyperpolarized [1-13C]Acetyl-L-Carnitine

Parameter Value Reference
Liquid-state polarization 21.3 ± 5.3% nih.gov
T1 relaxation time (at 3T) 50.1 ± 0.8 s nih.gov

Multi-Nuclear NMR Approaches (e.g., 1H-13C HSQC, TOCSY) for Structural Elucidation of Labeled Metabolites

While 1D 13C-NMR is excellent for determining positional enrichment, complex biological samples often contain a multitude of metabolites, leading to spectral overlap. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are employed to resolve these complex mixtures and aid in the structural elucidation of labeled metabolites. nih.govmdpi.com

The 1H-13C HSQC experiment correlates the chemical shifts of protons directly bonded to 13C nuclei, providing a detailed fingerprint of the C-H bonds within a molecule. nih.gov This is particularly useful for identifying metabolites in complex mixtures, as the combination of 1H and 13C chemical shifts provides a high degree of specificity. diva-portal.org When analyzing the metabolic products of this compound, HSQC spectra can confirm the identity of labeled metabolites by matching their cross-peaks to those of known standards. nih.gov

TOCSY, on the other hand, reveals correlations between all protons within a spin system, essentially mapping out the proton connectivity of a molecule. mdpi.com When combined with HSQC in a 1H-13C HSQC-TOCSY experiment, it provides comprehensive information about the C-H and H-H bond connectivities, which is invaluable for identifying both known and unknown metabolites. nih.gov This combined approach allows for the unambiguous extraction of the spin systems of individual compounds from a complex mixture. nih.gov

Chromatographic Separation Techniques Prior to Spectroscopic Analysis

To reduce the complexity of biological samples and improve the sensitivity and specificity of spectroscopic analysis, chromatographic separation is often performed as a preliminary step.

Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound and Acylcarnitines

L-Carnitine and its short-chain acyl derivatives are highly polar, hydrophilic molecules. acs.org This makes their retention and separation on traditional reversed-phase liquid chromatography (RPLC) columns challenging. acs.org Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that excels in the separation of polar compounds. bevital.no

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous solvent. acs.org This creates a water-enriched layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. As the aqueous component of the mobile phase is increased, polar analytes are eluted.

HILIC has been successfully applied to the separation of L-carnitine and various acylcarnitines without the need for derivatization. nih.govresearchgate.net This is a significant advantage as it simplifies sample preparation and avoids potential artifacts that can be introduced during derivatization. bevital.no HILIC can also separate isomers of acylcarnitines, such as dicarboxylic and hydroxyl acylcarnitines, which is important for the accurate diagnosis of certain metabolic disorders. nih.gov

Derivatization Strategies for Enhanced Detection Sensitivity

In some analytical workflows, particularly those involving UV or fluorescence detection, derivatization is employed to enhance the sensitivity and selectivity of the analysis. L-carnitine itself lacks a strong chromophore, making its direct detection by UV absorbance difficult. kosfaj.org

Various derivatization reagents have been developed to introduce a fluorescent or UV-active tag to the carnitine molecule. For example, reagents like pyrene-1-carbonyl cyanide can be used to create a fluorescent derivative of carnitine that can be detected with high sensitivity. nih.gov Other derivatization strategies involve esterification of the carboxyl group, for instance, with butanolic hydrochloride, to improve chromatographic properties and ionization efficiency in mass spectrometry. nih.gov However, it is important to note that derivatization can be time-consuming and may introduce variability into the analysis. kosfaj.org

Table 3: Common Derivatization Reagents for L-Carnitine Analysis

Reagent Detection Method Reference
Pyrene-1-carbonyl cyanide (PCC) Fluorescence nih.gov
Butanolic hydrochloride Mass Spectrometry nih.gov
(+)-α-methyl-6-methoxy-2-naphthyl acetyl chloride Fluorescence (for chiral separation) google.com

Isotopic Tracer Analysis Software and Data Processing Algorithms

The large and complex datasets generated by modern analytical instruments necessitate the use of specialized software and algorithms for data processing and interpretation. In the context of isotopic tracer studies with this compound, these tools are essential for identifying labeled compounds, quantifying isotopic enrichment, and performing metabolic flux analysis.

Several software packages have been developed for the analysis of metabolomics data. For untargeted analysis of mass spectrometry data, tools like X13CMS can be used to globally track isotopic labels. acs.org X13CMS extends the functionality of the popular XCMS platform to identify isotopologue groups corresponding to labeled compounds. acs.org IsoSearch is another open-source tool that can analyze untargeted metabolomic and lipidomic datasets to trace metabolic isotopomer alterations. nih.gov

For targeted analysis and metabolic flux analysis, software such as 13C-FLUX and TarMet are available. nih.govnih.gov 13C-FLUX is a toolbox that can process GC-MS or NMR data for targeted metabolic flux analysis. nih.gov TarMet is a graphical user interface tool designed for the efficient and confident quantification of targeted metabolites and their isotopologues from mass spectrometry data. nih.gov These software tools typically include algorithms for chromatogram extraction, peak detection, and integration of peak areas for all isotopologues. nih.gov

The use of these computational tools is critical for extracting meaningful biological insights from the complex data generated in isotopic tracing experiments with this compound.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
L-Carnitine
Acetyl-L-carnitine
[1-13C]acetyl-L-carnitine
Glutamate
[5-13C]glutamate
Pyruvate
[1-13C]pyruvate
Lactate
Oxaloacetate
Acylcarnitines
Pyrene-1-carbonyl cyanide
Butanolic hydrochloride
(+)-α-methyl-6-methoxy-2-naphthyl acetyl chloride
1-aminoanthracene
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Elucidation of L Carnitine Metabolic Pathways and Intermediates Using 13c Tracers

Pathways of L-Carnitine Biosynthesis Investigated with 13C-Labeled Precursors

The endogenous synthesis of L-carnitine is a multi-step enzymatic process that originates from the essential amino acids lysine (B10760008) and methionine. oregonstate.edu The use of 13C-labeled precursors has been pivotal in confirming the intermediates and the sequence of this biosynthetic pathway. In this process, lysine provides the carbon backbone of L-carnitine, while methionine, in the form of S-adenosyl-L-methionine, donates the methyl groups. nih.gov

The initial step involves the methylation of a lysine residue within a protein to form ε-N-trimethyllysine. nih.gov Following protein degradation, free ε-N-trimethyllysine is released and serves as the direct precursor for L-carnitine synthesis. frontiersin.org Subsequent enzymatic reactions, including hydroxylation, aldol (B89426) cleavage, and oxidation, convert ε-N-trimethyllysine into γ-butyrobetaine, the immediate precursor to L-carnitine. nih.govgoogle.com The final step is the stereoselective hydroxylation of γ-butyrobetaine by γ-butyrobetaine hydroxylase to form L-carnitine. frontiersin.orggoogle.com

Studies employing 13C-labeled lysine and methionine have allowed for the direct observation of the incorporation of the labeled carbon atoms into the L-carnitine molecule, thereby validating this proposed pathway. These tracer studies have been fundamental in understanding the cellular and tissue-specific regulation of L-carnitine biosynthesis.

Detailed Mapping of L-Carnitine Degradation Pathways Using L-Carnitine-13C Chloride

This compound has been an invaluable tracer for elucidating the degradation pathways of L-carnitine in various organisms. By monitoring the appearance of 13C in downstream metabolites, researchers can map the catabolic fate of the L-carnitine molecule with high precision.

Tracer studies with this compound have led to the identification of previously unknown enzymatic reactions and metabolic intermediates in L-carnitine degradation. For instance, in the human pathogen Acinetobacter baumannii, the degradation of L-carnitine was shown to proceed via the formation of D-malate and subsequently pyruvate (B1213749). frontiersin.orgresearchgate.net The use of 13C-labeled L-carnitine was crucial in confirming the carbon flow through these intermediates.

The initial step in this pathway involves the cleavage of the C-N bond in L-carnitine by the enzyme carnitine monooxygenase, which produces trimethylamine (B31210) (TMA) and malic semialdehyde. frontiersin.orgresearchgate.net The malic semialdehyde is then converted to D-malate by malic semialdehyde dehydrogenase. frontiersin.orgresearchgate.net A D-malate dehydrogenase subsequently catalyzes the conversion of D-malate to pyruvate. frontiersin.orgresearchgate.net The application of this compound allows for the unambiguous tracking of the carbon skeleton from L-carnitine to these key metabolic products.

The gut microbiota plays a significant role in the metabolism of dietary L-carnitine. The use of this compound has been instrumental in characterizing the diverse catabolic pathways employed by intestinal bacteria. A key finding from these studies is the microbial conversion of L-carnitine to trimethylamine (TMA). nih.gov TMA is then absorbed and transported to the liver, where it is oxidized to trimethylamine-N-oxide (TMAO), a compound that has been associated with cardiovascular disease. nih.gov

Tracer studies have helped to identify the specific bacterial species and enzymatic pathways responsible for this transformation. For example, some intestinal microbes degrade L-carnitine to glycine (B1666218) betaine (B1666868), which is then demethylated to yield glycine. nih.gov Other pathways involve the direct cleavage of the carbon-nitrogen bond to release TMA. nih.gov The use of this compound allows for the quantification of the flux through these different microbial catabolic routes.

Interconversion of L-Carnitine Forms (e.g., Acetyl-L-Carnitine) and Metabolic Roles

L-carnitine and its acetylated form, acetyl-L-carnitine, are readily interconverted within the cell by the action of carnitine acetyltransferase. nih.govresearchgate.net This dynamic equilibrium plays a crucial role in cellular energy metabolism. This compound, through its conversion to 13C-labeled acetyl-L-carnitine, provides a powerful tool to investigate these processes.

One of the key functions of the L-carnitine pool is to buffer the acetyl-CoA/CoA ratio within the mitochondria. nih.govmdpi.com During periods of high energy demand and rapid fatty acid or glucose oxidation, the production of acetyl-CoA can exceed the capacity of the tricarboxylic acid (TCA) cycle. This leads to an accumulation of acetyl-CoA and a depletion of free coenzyme A (CoA), which can inhibit key metabolic enzymes.

By administering this compound, which is then converted to [13C]acetyl-L-carnitine, researchers can trace the buffering of excess acetyl groups. The carnitine acetyltransferase enzyme facilitates the transfer of the acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine and regenerating free CoA. mdpi.com This process maintains a healthy acetyl-CoA/CoA ratio, ensuring the continued flux through metabolic pathways. The labeled acetyl-L-carnitine can then be transported out of the mitochondria, effectively removing the excess acetyl groups. nih.gov

The acetyl group of acetyl-CoA is the primary fuel for the TCA cycle. By using this compound, which leads to the formation of [1-13C]acetyl-L-carnitine, the entry and metabolism of the labeled acetyl group in the TCA cycle can be monitored. nih.govnih.gov Once [1-13C]acetyl-L-carnitine is converted back to [1-13C]acetyl-CoA within the mitochondrial matrix, the labeled carbon can be traced through the various intermediates of the TCA cycle. nih.gov

A key downstream metabolite that becomes labeled is [5-13C]glutamate. nih.govnih.gov The detection and quantification of [5-13C]glutamate provide a direct measure of TCA cycle activity and oxidative metabolism. nih.govnih.gov This technique has been particularly useful in assessing mitochondrial function in various physiological and pathological states. nih.gov

Data Tables

Table 1: Key Enzymes in L-Carnitine Biosynthesis

EnzymeFunctionPrecursors/SubstratesProducts
ε-N-trimethyllysine hydroxylaseHydroxylation of ε-N-trimethyllysineε-N-trimethyllysine3-hydroxy-ε-N-trimethyllysine
3-hydroxy-ε-N-trimethyllysine aldolaseCleavage of 3-hydroxy-ε-N-trimethyllysine3-hydroxy-ε-N-trimethyllysineγ-trimethylaminobutyraldehyde, Glycine
γ-trimethylaminobutyraldehyde dehydrogenaseOxidation of γ-trimethylaminobutyraldehydeγ-trimethylaminobutyraldehydeγ-butyrobetaine
γ-butyrobetaine hydroxylaseHydroxylation of γ-butyrobetaineγ-butyrobetaineL-carnitine

Table 2: Major Metabolites in the Microbial Degradation of L-Carnitine

MetaboliteDescription
Trimethylamine (TMA)A volatile tertiary amine produced by the gut microbiota from L-carnitine.
Trimethylamine-N-oxide (TMAO)Formed in the liver from TMA and has been linked to cardiovascular disease.
γ-butyrobetaineAn intermediate in both the biosynthesis and microbial degradation of L-carnitine.
Glycine betaineAn intermediate in one of the microbial pathways for L-carnitine degradation.
Malic semialdehydeAn intermediate in the degradation pathway of L-carnitine in some bacteria.
D-malateA stereoisomer of malate (B86768) formed during the degradation of L-carnitine in certain pathogens.
PyruvateA central metabolic intermediate that is a final product of one of the L-carnitine degradation pathways.

Compound List

Acetyl-L-carnitine

Acetyl-CoA

Coenzyme A (CoA)

D-malate

ε-N-trimethyllysine

γ-butyrobetaine

Glutamate

Glycine

Glycine betaine

L-Carnitine

this compound

Lysine

Malic semialdehyde

Methionine

Pyruvate

S-adenosyl-L-methionine

Trimethylamine (TMA)

Trimethylamine-N-oxide (TMAO)

Mechanistic Investigations of L Carnitine Transport and Homeostasis Through 13c Labeling

Cellular and Subcellular Transport Mechanisms of L-Carnitine-13C Chloride

The movement of L-carnitine across cellular and mitochondrial membranes is a tightly regulated process, crucial for its primary role in fatty acid metabolism. nih.gov The use of 13C-labeled L-carnitine allows for precise tracking of these transport events without the radiological hazards associated with other isotopic methods.

The transport of fatty acids into the mitochondrial matrix for β-oxidation is dependent on the "carnitine shuttle," a system involving two key enzymes: Carnitine Acyltransferase (CAT) and Carnitine-Acylcarnitine Translocase (CACT). mdpi.comwikilectures.euscielo.br Assays utilizing this compound can be employed to measure the activity of these components.

Carnitine Acyltransferase (CAT): This enzyme, with isoforms like carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane, catalyzes the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. mdpi.com By incubating cellular or mitochondrial preparations with this compound and a specific acyl-CoA, the formation of 13C-labeled acylcarnitine can be monitored over time, typically using mass spectrometry. This provides a direct measure of CAT activity. The reversible nature of this reaction, catalyzed by carnitine acetyltransferase (CAT), allows for the interchange between acetyl-CoA and acetyl-L-carnitine. nih.gov

Carnitine-Acylcarnitine Translocase (CACT): This inner mitochondrial membrane protein facilitates the exchange of acylcarnitine from the intermembrane space for free carnitine from the mitochondrial matrix. mdpi.comnih.gov To assay CACT activity, mitochondria can be loaded with unlabeled L-carnitine and then incubated in a medium containing 13C-labeled acylcarnitine. The rate of appearance of 13C-labeled acylcarnitine inside the mitochondria, coupled with the export of unlabeled carnitine, provides a measure of CACT-mediated transport. amc.nl Conversely, the exchange of external this compound for internal unlabeled acylcarnitine can also be quantified.

Enzyme/Transporter Location Function in Carnitine Shuttle Assay Principle with this compound
Carnitine Acyltransferase (CAT) Mitochondrial MembranesReversible transfer of acyl groups between CoA and L-carnitine.Measurement of 13C-labeled acylcarnitine formation from this compound and acyl-CoA.
Carnitine-Acylcarnitine Translocase (CACT) Inner Mitochondrial MembraneExchanges acylcarnitine for free carnitine across the inner membrane.Monitoring the transport of 13C-labeled carnitine species across the mitochondrial membrane in exchange for their unlabeled counterparts.

The primary transporter responsible for the cellular uptake of L-carnitine from the bloodstream is the Organic Cation Transporter Novel 2 (OCTN2), encoded by the SLC22A5 gene. nih.govsolvobiotech.com This high-affinity, sodium-dependent transporter is crucial for maintaining L-carnitine concentrations in tissues like skeletal muscle and the heart, where levels are significantly higher than in the plasma. nih.govnih.gov

Studies using this compound can quantify the activity of OCTN2 in various cell types. By exposing cells to a medium containing this compound, the rate of intracellular accumulation of the labeled compound can be measured. The dependency of this uptake on sodium can be confirmed by performing parallel experiments in a sodium-free medium, which should significantly reduce transport mediated by OCTN2. frontiersin.org The specificity of the transporter can be further investigated through competitive inhibition studies, where the uptake of this compound is measured in the presence of other known OCTN2 substrates. solvobiotech.com These experiments have been pivotal in confirming that OCTN2 is the principal gateway for L-carnitine into most cells, a process critical for both its role in fatty acid metabolism and its renal reabsorption to prevent loss. nih.govfrontiersin.orgnih.gov

Regulation of L-Carnitine Pool Sizes and Fluxes

The body maintains a careful balance of L-carnitine through dietary absorption, endogenous synthesis, and efficient renal reabsorption. scielo.br Isotope tracing with this compound is a valuable technique for studying the dynamics of the L-carnitine pool and the fluxes between different bodily compartments. By administering this compound, researchers can track its distribution, its incorporation into various acylcarnitine species, and its rate of turnover.

This approach allows for the quantification of key parameters that regulate the total L-carnitine pool, including:

Intestinal Absorption: The rate of appearance of 13C-label in the plasma following oral administration provides a measure of intestinal uptake efficiency.

Tissue Uptake: The enrichment of 13C in tissues such as muscle and heart over time reflects the activity of cellular transporters like OCTN2.

Renal Reabsorption: By measuring the amount of 13C-labeled carnitine excreted in the urine versus the amount filtered by the glomeruli, the efficiency of renal tubular reabsorption can be precisely calculated.

These studies are crucial for understanding how various physiological states, such as exercise or fasting, and pathological conditions affect L-carnitine homeostasis. For instance, during muscle contraction, there is an increased conversion of carnitine to acetylcarnitine to buffer excess acetyl-CoA, leading to a potential decrease in intracellular free carnitine. nih.gov Using 13C-labeled tracers can help quantify these shifts in pool sizes and the corresponding metabolic fluxes.

Isotopic Exchange Effects in L-Carnitine and Acyl-CoA Pools

Within the mitochondria, L-carnitine and its acylated forms are in a dynamic equilibrium with the acyl-CoA pool, a process facilitated by carnitine acyltransferases. nih.gov This rapid and reversible exchange is particularly important for buffering the acetyl-CoA pool. When acetyl-CoA levels rise, for example during high rates of glycolysis or fatty acid oxidation, the excess acetyl groups are transferred to L-carnitine to form acetyl-L-carnitine, thus freeing up coenzyme A. nih.govahajournals.org

The use of 13C-labeled L-carnitine or acetyl-L-carnitine allows for the direct observation of this isotopic exchange. For example, by introducing hyperpolarized [1-13C]acetyl-L-carnitine, the transfer of the 13C label to acetyl-CoA can be traced as it enters the tricarboxylic acid (TCA) cycle, ultimately labeling downstream metabolites like glutamate. nih.govnih.gov This demonstrates a direct and rapid exchange between the acetyl-L-carnitine and acetyl-CoA pools.

Applications of L Carnitine 13c Chloride in Metabolic Flux Analysis in Model Systems

In Vitro Cellular Models for L-Carnitine-13C Chloride Metabolic Tracing

In vitro cellular models are indispensable tools for dissecting the intricate details of cellular metabolism. The use of this compound in these systems allows for precise tracking of carnitine uptake, utilization, and its impact on various metabolic pathways under controlled experimental conditions.

Cancer cells exhibit significant metabolic reprogramming to support their rapid proliferation and survival. nih.govtdl.org Alterations in lipid metabolism are a key feature of many cancers, with some tumors relying heavily on fatty acid oxidation (FAO) for energy. frontiersin.orgnih.gov this compound is employed to investigate the role of carnitine-dependent fatty acid transport in cancer cell metabolism.

Studies have shown that cancer cells can have altered levels of L-carnitine compared to normal cells. windows.net By tracing the flow of the 13C label from this compound, researchers can quantify the flux through the carnitine shuttle and subsequent FAO pathways. This helps to understand how cancer cells utilize fatty acids as a fuel source and for the synthesis of essential cellular components. For instance, tracing can reveal if the acetyl-CoA produced from fatty acid oxidation is channeled into the TCA cycle for energy production or used for biosynthetic purposes. nih.gov

Interactive Table:

Cancer Cell Line Key Finding with 13C Tracing Metabolic Implication
HCT116 (Colon Cancer)Demonstrated active isoleucine degradation to form 13C3-propanoyl-carnitine, but no subsequent labeling of TCA cycle metabolites. nih.govSuggests that in these cells, branched-chain amino acid metabolism is not primarily for energy production via the TCA cycle. nih.gov
Prostate Cancer CellsAcetyl-L-carnitine has been shown to downregulate pathways involved in invasion and angiogenesis. nih.govHighlights a potential regulatory role for carnitine derivatives beyond simple metabolic fuel transport.
Hepatocyte Cancer CellsL-carnitine treatment increased apoptosis, potentially through the downregulation of BCL-2 and overexpression of FasL. windows.netIndicates that modulating carnitine metabolism could influence cancer cell survival pathways. windows.net
Colorectal Cancer CellsL-carnitine and acetyl-L-carnitine induced metabolic alterations and mitophagy-related cell death. mdpi.comSuggests that carnitine supplementation could be a strategy to target metabolic vulnerabilities in colorectal cancer. mdpi.com

Primary cell cultures, derived directly from tissues, and immortalized cell lines provide models that can more closely mimic the metabolic state of normal tissues compared to cancer cells. In these systems, this compound is used to study the fundamental aspects of carnitine transport and fatty acid metabolism.

Research in cultured muscle cells and skin fibroblasts has helped to characterize the kinetics of L-carnitine transport systems. nih.gov Such studies are crucial for understanding the mechanisms of primary systemic carnitine deficiency, a disorder caused by defects in the carnitine transporter. nih.gov While in these specific patient-derived cell lines the transport kinetics appeared normal, it laid the groundwork for further in vivo investigation. nih.gov

In other applications, tracing studies in cell lines like HEK293 have been used to track the incorporation of 13C from labeled fatty acids into TCA cycle intermediates, providing a clear picture of mitochondrial beta-oxidation. nih.gov Furthermore, studies in Sertoli cells from prepubertal rats have indicated that L-carnitine influences the secretion of essential energy substrates like pyruvate (B1213749) and lactate (B86563), suggesting a role in germ cell maturation. researchgate.net

Interactive Table:

Cell Type Research Focus Key Finding with L-Carnitine
Cultured Muscle CellsL-carnitine transportIdentified two distinct transport systems for carnitine. nih.gov
Skin FibroblastsL-carnitine transportKinetic parameters of carnitine transport were similar to those in muscle cells. nih.gov
HEK293 (Immortalized)Fatty acid oxidation pathwaysTracing with 13C-labeled fatty acids demonstrated robust beta-oxidation and entry into the TCA cycle. nih.gov
Rat Sertoli Cells (Primary)Germ cell maturationL-carnitine addition to cultures increased the secretion of pyruvate and lactate. researchgate.net

To gain a more granular understanding of metabolic processes, researchers utilize isolated organelles. This approach allows for the study of specific metabolic pathways in the absence of confounding cellular processes.

Mitochondria: As the primary site of fatty acid beta-oxidation, isolated mitochondria are a key system for studying carnitine-dependent metabolism. nih.govnih.gov this compound can be used to directly measure the rate of fatty acid transport across the mitochondrial membrane via the carnitine shuttle. mdpi.com Studies with isolated rat liver mitochondria have shown how propofol, an anesthetic, can impair mitochondrial function, and how acylcarnitine profiles can reflect this disruption. mdpi.com

Peroxisomes: Peroxisomes are also involved in fatty acid metabolism, particularly the breakdown of very long-chain fatty acids. iu.edunih.gov There is a metabolic interplay between peroxisomes and mitochondria, and carnitine plays a role in shuttling acyl groups between these two organelles. nih.govuark.edu Studies have shown that peroxisomes contain carnitine acyltransferases, indicating their role in forming acylcarnitines. nih.govuark.edu When mitochondrial fatty acid oxidation is impaired, peroxisomes can partially oxidize long- and medium-chain fatty acids, which can then be transported to the mitochondria as acylcarnitines for further metabolism. researchgate.net

Interactive Table:

Organelle Process Studied Role of L-Carnitine
MitochondriaFatty Acid OxidationEssential for the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation. nih.govnih.govnih.gov
MitochondriaAcyl-CoA/CoA RatioHelps to maintain the balance between acetyl-CoA and free Coenzyme A. nih.govresearchgate.net
PeroxisomesVery Long-Chain Fatty Acid OxidationInvolved in the initial breakdown of very long-chain fatty acids. iu.edu
Peroxisomes & MitochondriaMetabolic CrosstalkCarnitine facilitates the transfer of shortened acyl chains from peroxisomes to mitochondria for complete oxidation. nih.govuark.edu

In Vivo Animal Models for this compound Research

In vivo animal models are crucial for understanding the systemic effects of L-carnitine metabolism and how it is regulated at the whole-organism level. These models allow for the investigation of inter-organ metabolic fluxes and the physiological consequences of altered carnitine homeostasis.

Rodent models are widely used in metabolic research due to their genetic tractability and physiological similarities to humans. The administration of this compound (or other isotopically labeled forms of carnitine) to rats and mice allows for the tracing of its distribution and metabolic fate in various tissues.

Studies in mice have used deuterium-labeled carnitine to monitor its uptake and acetylation in skeletal muscle, demonstrating that muscle contraction accelerates these processes. nih.gov This provides insights into the role of carnitine in energy metabolism during exercise. nih.gov In rats, hyperpolarized [1-13C]acetyl-L-carnitine has been developed as a probe to non-invasively investigate cardiac TCA cycle activity, showing its utility in assessing myocardial energy metabolism under different nutritional states. nih.gov

Furthermore, rodent models have been instrumental in studying the effects of L-carnitine supplementation on various pathological conditions. For example, in a rat model of multiple sclerosis, L-carnitine demonstrated neuroprotective effects. mdpi.com In mice with impaired fatty acid oxidation (PPARα-/- mice), a significant carnitine deficiency was observed, which could be partially reversed by oral carnitine supplementation. nih.gov

Interactive Table:

Rodent Model Isotopic Tracer Used Organ/System Studied Key Research Finding
MouseDeuterium-labeled carnitine nih.govSkeletal MuscleMuscle contraction increases the uptake of carnitine and its conversion to acetylcarnitine. nih.gov
RatHyperpolarized [1-13C]acetyl-L-carnitine nih.govHeartThis tracer can be used to non-invasively assess TCA cycle activity in the heart. nih.gov
RatNot specified (L-carnitine supplementation)Sciatic NerveL-carnitine showed neuroprotective effects in a demyelination model. mdpi.com
Mouse (PPARα-/-)Not specified (metabolic profiling)Liver, Skeletal Muscle, PlasmaThese mice exhibit carnitine deficiency, which is partially corrected by supplementation. nih.gov
Rat14C-labeled carnitine bohrium.comWhole BodyA two-compartment metabolic model was developed to describe carnitine turnover. bohrium.com

While rodent models are invaluable, large animal models like pigs can offer physiological and metabolic characteristics that are even more similar to humans, particularly in terms of diet and gastrointestinal physiology.

Investigation of Metabolic Shifts in Response to Physiological Perturbations (e.g., Fasting, Diet)

This compound serves as a valuable tracer for investigating metabolic adaptations to physiological challenges like fasting or dietary changes. By tracking the incorporation of the 13C label from L-carnitine into various metabolites, researchers can gain insights into the dynamic regulation of energy metabolism.

A key area of investigation is the shift between carbohydrate and fatty acid oxidation. During periods of fasting, the body transitions from glucose to fatty acids as the primary energy source. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By using a 13C-labeled L-carnitine derivative, such as [1-13C]acetyl-L-carnitine, it is possible to probe the activity of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.gov

Detailed Research Findings:

In a study investigating cardiac metabolism in fed versus fasted states, hyperpolarized [1-13C]acetyl-L-carnitine was used as a tracer to assess TCA cycle activity. nih.gov The 13C label from acetyl-L-carnitine enters the TCA cycle via acetyl-CoA. The subsequent labeling of downstream metabolites, such as glutamate, provides a measure of the cycle's flux.

The study observed a significant difference in the metabolic fate of the tracer between the two nutritional states. In the fasted state, there was a notable decrease in pyruvate dehydrogenase (PDH) flux, the enzyme that links glycolysis to the TCA cycle, indicating a reduced reliance on glucose oxidation. nih.gov Conversely, the contribution of fatty acid-derived acetyl-CoA to the TCA cycle is known to increase during fasting. The use of [1-13C]acetyl-L-carnitine allowed for the direct assessment of acetyl-CoA entering the TCA cycle, revealing nuanced changes in cardiac energy metabolism in response to fasting. nih.gov

The data from this study can be summarized in the following table, showcasing the metabolic shift from pyruvate oxidation to lactate fermentation under fasting conditions, as indirectly measured by hyperpolarized [1-13C]pyruvate in a comparative experiment. nih.gov

Metabolic Flux Ratios in Fed vs. Fasted States

Metabolic RatioFed State (Mean ± SD)Fasted State (Mean ± SD)P-value
[13C]Bicarbonate / Total 13C Signal0.0095 ± 0.00210.0024 ± 0.00070.004
[1-13C]Lactate / Total 13C Signal0.0479 ± 0.00870.0574 ± 0.00670.018
[1-13C]Pyruvate / Total 13C Signal0.7978 ± 0.01150.8228 ± 0.00580.030
[13C]Bicarbonate / [1-13C]Lactate Ratio0.1982 ± 0.05430.0410 ± 0.01430.008

Quantitative Metabolic Flux Analysis (MFA) Approaches

Quantitative MFA provides a detailed map of metabolic fluxes throughout a biochemical network. The use of 13C-labeled substrates like this compound is central to these approaches, as the distribution of 13C isotopes in downstream metabolites contains rich information about the activities of the pathways involved.

Positional Isotopomer Analysis to Determine Flux Ratios

Positional isotopomer analysis, or isotopomer analysis, is a technique that measures the specific positions of 13C atoms within a molecule. nih.gov This information is highly valuable for determining the relative contributions of different metabolic pathways to the production of a particular metabolite. This is because different pathways can result in unique patterns of 13C incorporation.

When this compound is used as a tracer, the 13C-labeled acetyl group from acetyl-CoA enters the TCA cycle. As the cycle proceeds, the carbon atoms are rearranged in the various intermediates. By analyzing the positional labeling of these intermediates, such as citrate, succinate, and malate (B86768), it is possible to deduce the relative fluxes of different pathways that feed into the TCA cycle. For example, the ratio of pyruvate carboxylase flux (an anaplerotic reaction) to pyruvate dehydrogenase flux can be determined by analyzing the isotopomer distribution in TCA cycle intermediates. nih.govmdpi.com

The determination of these flux ratios relies on mathematical models that describe the relationship between metabolic fluxes and the resulting isotopomer distributions. nih.gov By comparing the experimentally measured isotopomer patterns with the model predictions, the best-fit flux values can be estimated. nih.gov

Enzymatic and Molecular Studies of L Carnitine Metabolism with 13c Labeled Substrates

Enzyme Kinetics and Reaction Mechanism Elucidation Using L-Carnitine-¹³C Chloride

Isotopically labeled substrates like L-Carnitine-¹³C Chloride are invaluable for studying the kinetics and mechanisms of enzymes involved in carnitine metabolism. By following the appearance of the ¹³C label in products over time, researchers can calculate reaction rates and gain insights into the catalytic steps of an enzyme. This approach, known as ¹³C metabolic flux analysis, provides a dynamic view of metabolic pathways that is not achievable with traditional methods that only measure static metabolite concentrations. nih.govyoutube.com

The two-component carnitine monooxygenase, CntA/CntB, is a bacterial enzyme that plays a critical role in the gut microbiome by converting L-carnitine into trimethylamine (B31210) (TMA) and malic semialdehyde. nih.govresearchgate.netresearchgate.net The production of TMA is significant as it is a precursor to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. nih.gov

The use of L-Carnitine-¹³C Chloride allows for detailed investigation of the CntA/CntB reaction. By incubating the purified enzyme with ¹³C-labeled L-carnitine, the catalytic activity can be precisely measured by tracking the formation of ¹³C-labeled malic semialdehyde and TMA using mass spectrometry. This technique is crucial for determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

Furthermore, ¹³C-labeling studies can help elucidate the complex electron transfer pathway within the CntA/CntB system. nih.gov CntB, a reductase, transfers electrons from NADH to the oxygenase component, CntA, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center. nih.govnih.gov Isotope tracing can be combined with spectroscopic methods like electron paramagnetic resonance (EPR) to probe the individual redox states of the enzyme's metallic centers during catalysis with the labeled substrate. nih.govnih.gov This allows for a detailed mapping of the electron flow from NADH to the final oxygen activation and cleavage of the C-N bond in L-carnitine. nih.govresearchgate.net

Table 1: Hypothetical Kinetic Parameters for CntA/CntB with L-Carnitine-¹³C Substrates This table presents illustrative data that could be obtained from kinetic studies using ¹³C-labeled L-carnitine to characterize the CntA/CntB enzyme.

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Method
L-Carnitine (Unlabeled)1501.51.0 x 10⁴Spectrophotometry
L-Carnitine-¹³C₄ Chloride1551.480.95 x 10⁴LC-MS/MS

The malic semialdehyde produced by the CntA/CntB-catalyzed reaction serves as a carbon and energy source, entering the tricarboxylic acid (TCA) cycle after being converted to malate (B86768). nih.govresearchgate.net This conversion is carried out by the sequential action of malic semialdehyde dehydrogenase (MSA-DH) and malate dehydrogenase (MDH).

Tracing studies with L-Carnitine-¹³C Chloride are instrumental in quantifying the flux of carbon from carnitine into central metabolism. When cells or tissue extracts are supplied with ¹³C-labeled L-carnitine, the ¹³C atoms can be traced through the subsequent enzymatic reactions. The incorporation of ¹³C into malate, and further into other TCA cycle intermediates like citrate, succinate, and fumarate, can be monitored. nih.govnih.gov This provides a direct measure of the activity of MSA-DH and MDH in the context of carnitine degradation. Such studies have revealed that reduced mitochondrial malate dehydrogenase activity can significantly impact photorespiratory metabolism, highlighting the enzyme's crucial role in cellular redox balance. nih.gov

By measuring the isotopic enrichment patterns in these downstream metabolites, researchers can build kinetic models to understand how this pathway is regulated and how it integrates with other central metabolic routes. nih.gov

The carnitine acyltransferase family of enzymes is essential for fatty acid metabolism. This family includes carnitine palmitoyltransferase I (CPT1) and II (CPT2), carnitine O-acetyltransferase (CrAT), and carnitine O-octanoyltransferase (CrOT), which are distinguished by their specificity for acyl groups of different chain lengths. mdpi.comcolumbia.edu These enzymes catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine, forming acylcarnitines that can be transported across mitochondrial membranes. mdpi.commdpi.com

L-Carnitine-¹³C Chloride is a vital tool for assessing the functionality of these enzymes. In a typical assay, the labeled carnitine is incubated with a specific acyl-CoA and the enzyme of interest. The rate of formation of the corresponding ¹³C-labeled acylcarnitine is measured by mass spectrometry. researchgate.net This allows for the characterization of the substrate specificity and kinetic properties of each enzyme in the family. columbia.edu For instance, hyperpolarized ¹³C-labeled acetate has been used to monitor acetylcarnitine kinetics in skeletal muscle, demonstrating the rapid buffering of mitochondrial acetyl-CoA by CrAT. gitlab.io

These studies are crucial for understanding how the carnitine shuttle regulates the balance between fatty acid and glucose oxidation and maintains a pool of free Coenzyme A, which is vital for numerous metabolic processes. mdpi.com

Allosteric Regulation and Post-Translational Modification Effects on L-Carnitine Metabolizing Enzymes

The activity of enzymes is often modulated by allosteric regulators and post-translational modifications (PTMs). frontiersin.org PTMs are chemical alterations to proteins after their synthesis, such as acetylation, phosphorylation, and glycosylation, which can change their activity, stability, or localization. nih.gov

Stable isotope labeling with compounds like L-Carnitine-¹³C Chloride can be employed to quantify how these regulatory mechanisms affect metabolic fluxes. For example, the carnitine/acylcarnitine transporter (CACT), which is crucial for the carnitine shuttle, is regulated by acetylation. nih.gov Studies have shown that acetylation of CACT inhibits its transport activity. nih.gov By using ¹³C-labeled L-carnitine in cells or isolated mitochondria where the acetylation state of CACT is manipulated, it is possible to quantify the resulting changes in the rate of acylcarnitine transport and subsequent β-oxidation.

While direct studies using L-Carnitine-¹³C Chloride to probe allosteric regulation are less common, the principle remains the same. The effect of a potential allosteric regulator on an enzyme's activity can be precisely quantified by measuring the conversion of the ¹³C-labeled substrate to its product in the presence and absence of the regulator. This provides a quantitative measure of the regulatory effect on the metabolic pathway.

Table 2: Impact of Post-Translational Modification on Carnitine/Acylcarnitine Transporter (CACT) Activity This table illustrates how ¹³C-tracing could be used to measure the functional impact of PTMs on protein activity, based on findings that acetylation inhibits CACT. nih.gov

CACT StateModificationTransport Rate of ¹³C-Palmitoylcarnitine (nmol/min/mg protein)Method
Deacetylated (Control)None12.5 ± 1.1Proteoliposome Assay with LC-MS
AcetylatedNon-enzymatic with Acetyl-CoA5.8 ± 0.7Proteoliposome Assay with LC-MS
Sirt3 TreatedDeacetylation by Sirtuin 311.9 ± 1.3Proteoliposome Assay with LC-MS

Genetic and Transcriptomic Analysis of L-Carnitine Metabolic Enzymes

The expression and activity of carnitine-metabolizing enzymes are under tight genetic and transcriptomic control. Genome-wide association studies (GWAS) have identified genetic polymorphisms in genes encoding carnitine transporters (e.g., SLC22A16, SLC22A5) and enzymes (CPT1A, CPT2, CRAT) that contribute to variations in carnitine levels among individuals. nih.govnih.gov Furthermore, studies have shown that dietary L-carnitine can stimulate the transcription of CPT1, CPT2, and CRAT genes, particularly in aged animals. nih.gov

L-Carnitine-¹³C Chloride can be used to functionally validate the impact of these genetic and transcriptomic variations. By performing metabolic flux analysis in cell lines with different genetic backgrounds (e.g., carrying different single-nucleotide polymorphisms) or in cells where gene expression has been altered, the functional consequences of these changes can be quantified. For example, one could measure the rate of ¹³C-labeled fatty acid oxidation in cells carrying a polymorphism that is predicted to reduce CPT1A activity. This approach directly links genotype to metabolic phenotype, providing a deeper understanding of how genetic individuality influences carnitine metabolism and related health outcomes. nih.gov Similarly, the increased gene expression observed after L-carnitine supplementation can be functionally confirmed by demonstrating a corresponding increase in flux through the carnitine shuttle using ¹³C tracers. nih.govcsic.es

Theoretical and Computational Frameworks for 13c Metabolic Data Interpretation

Metabolic Network Reconstruction and Stoichiometric Modeling

Metabolic network reconstruction is the foundational step in any metabolic flux analysis study. It involves assembling all known biochemical reactions for a specific organism or cell type into a comprehensive, mathematically structured format. This reconstruction serves as the blueprint for analyzing the flow of atoms from a labeled substrate, such as L-Carnitine-13C Chloride, through the metabolic system.

Stoichiometric Modeling: The reconstructed network is represented by a stoichiometric matrix (S), which captures the quantitative relationships between metabolites and reactions. Each row of the matrix corresponds to a metabolite, and each column represents a reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction. For a system at a metabolic steady state, the vector of metabolic fluxes (v) is constrained by the equation S⋅v = 0, meaning that for each intracellular metabolite, the rate of production equals the rate of consumption.

When considering the metabolism of this compound, the metabolic network model would need to include key pathways where carnitine plays a role:

Carnitine Shuttle: This includes the transport of long-chain fatty acids into the mitochondria, a primary function of L-carnitine.

Acetyl-CoA Metabolism: L-carnitine is reversibly acetylated to form acetyl-L-carnitine, linking it directly to the cellular pool of acetyl-CoA. This is a critical node connecting fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle. nih.gov

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA derived from 13C-labeled acetyl-L-carnitine would enter the TCA cycle, leading to the labeling of TCA cycle intermediates. nih.gov

Amino Acid Metabolism: The model would also include connections to amino acid metabolism, as intermediates can be exchanged between the TCA cycle and amino acid synthesis pathways.

A simplified representation of key reactions involving L-Carnitine in a stoichiometric model is presented in Table 1.

Reaction IDReaction NameEquationSubsystem
CPT1Carnitine palmitoyltransferase 1Palmitoyl-CoA + L-Carnitine <=> Palmitoyl-L-carnitine + CoAFatty Acid Transport
CATCarnitine acetyltransferaseAcetyl-CoA + L-Carnitine <=> Acetyl-L-carnitine + CoAAcetyl-CoA Metabolism
CSCitrate synthaseAcetyl-CoA + Oxaloacetate -> Citrate + CoATCA Cycle

This table illustrates how reactions involving L-carnitine would be represented in a stoichiometric model. The actual model would contain hundreds or thousands of reactions.

The construction of such models for human metabolism has been a significant endeavor, with comprehensive reconstructions like the Edinburgh human metabolic network containing nearly 3000 metabolic reactions. embopress.org These large-scale models provide the necessary context for interpreting the metabolic fate of specific tracers. embopress.org

Computational Algorithms for Flux Parameter Estimation

Once a metabolic network is established and experimental data from this compound labeling is collected, computational algorithms are used to estimate the unknown intracellular fluxes. This is a complex optimization problem that aims to find the set of flux values that best explains the measured labeling patterns of metabolites.

The process generally involves minimizing the difference between experimentally measured labeling patterns and the labeling patterns predicted by the model for a given set of fluxes. This is typically achieved by solving a nonlinear least-squares problem. researchgate.net Various optimization algorithms are employed for this purpose:

Gradient-based Local Optimization: These algorithms, such as sequential quadratic programming (SQP), are efficient but can be sensitive to the initial guess for the flux values and may converge to a local minimum. researchgate.net

Global Optimization: Methods like simulated annealing and genetic algorithms are designed to explore a wider range of the solution space and are more likely to find the global minimum, but they are often computationally more intensive. nih.gov

Hybrid Algorithms: To balance speed and robustness, hybrid approaches that combine global and local optimization methods have been developed. researchgate.net

For dynamic labeling experiments, where the isotopic labeling of metabolites is measured over time, the estimation of flux functions becomes a high-dimensional parameter estimation problem. nih.gov In such cases, specialized algorithms are needed to handle the time-dependent nature of the data. nih.gov The choice of algorithm can significantly impact the accuracy and efficiency of the flux estimation.

Statistical Analysis of 13C-Labeling Patterns and Flux Distributions

Goodness-of-Fit: A chi-squared statistical test is commonly used to determine if the calculated flux distribution is consistent with the measured data. A statistically acceptable fit indicates that the model provides a valid explanation for the observed labeling patterns.

Confidence Intervals: To assess the precision of the estimated fluxes, confidence intervals are calculated. This is often done using Monte Carlo simulations, where the experimental data is perturbed with random noise, and the flux estimation is repeated many times. The resulting distribution of flux values for each reaction provides a measure of its confidence interval. Fluxes that can be determined with high precision are considered identifiable, while others may be non-identifiable or correlated with other fluxes. researchgate.net

In the context of tracing with this compound, statistical analysis would be applied to the measured mass isotopomer distributions of key metabolites. For example, if [1-13C]acetyl-L-carnitine is used as a tracer, one would expect to see specific labeling patterns in downstream metabolites. nih.gov

MetaboliteExpected Primary Labeled IsotopomerMetabolic Origin
Acetyl-L-carnitineM+1Direct labeling from tracer
CitrateM+1Entry of [1-13C]acetyl-CoA into the TCA cycle
GlutamateM+1Derived from α-ketoglutarate in the TCA cycle

This table shows the expected labeling patterns in key metabolites following the introduction of [1-13C]acetyl-L-carnitine. Statistical analysis of the measured abundances of these isotopomers is essential for flux estimation.

Software Tools for 13C-MFA and Isotopomer Distribution Analysis

The complexity of 13C-MFA necessitates the use of specialized software packages that integrate the different steps of the analysis, from model construction to flux estimation and statistical evaluation. A variety of software tools are available to the research community, each with its own strengths and features.

These software tools provide a computational framework to:

Construct and manage metabolic models.

Simulate isotopic labeling patterns for a given set of fluxes.

Perform parameter estimation to find the best-fit flux distribution.

Conduct statistical analysis to assess the quality of the results.

While these tools have been primarily developed and used for common tracers like 13C-glucose, they are generally adaptable for use with other labeled substrates, including this compound. The specific atom transitions for the reactions involving carnitine would need to be correctly defined within the software's modeling framework.

A selection of commonly used software tools for 13C-MFA is presented in Table 4.

Software ToolKey Features
13CFLUX2 High-performance suite for large-scale MFA, supports multicore CPUs and clusters. wikipedia.org
INCA Isotopically Nonstationary Metabolic Flux Analysis, widely used for both steady-state and non-stationary MFA.
OpenFLUX Open-source software designed for efficient modeling and flux estimation.
Metran One of the earlier comprehensive software packages for 13C-MFA.

This table lists some of the software packages available for performing 13C-Metabolic Flux Analysis. These tools provide the necessary computational infrastructure to interpret data from isotopic labeling experiments.

Future Directions in L Carnitine 13c Chloride Research and Isotopic Tracing Technologies

Integration of 13C-Tracer Data with Other Omics Technologies (e.g., Proteomics, Transcriptomics)

The true power of 13C-tracer studies, including those with L-Carnitine-13C Chloride, will be realized through their integration with other high-throughput omics disciplines. This synergistic approach promises a more holistic view of metabolic regulation, connecting gene expression and protein levels to metabolic function.

By combining 13C-fluxomics data with transcriptomics and proteomics, researchers can elucidate the regulatory mechanisms that govern metabolic pathways. For instance, a change in the flux through the carnitine-dependent fatty acid oxidation pathway, as traced by this compound, can be correlated with the expression levels of genes encoding for carnitine transporters and fatty acid oxidation enzymes. mdpi.com This integrated analysis can reveal whether metabolic shifts are due to transcriptional regulation, post-translational modifications of proteins, or allosteric regulation by metabolites.

Table 1: Illustrative Multi-Omics Integration in L-Carnitine Research

Omics LayerData GeneratedPotential Integration with this compound Tracing
Transcriptomics mRNA expression levels of genes related to carnitine transport (e.g., SLC22A5) and fatty acid metabolism.Correlate gene expression changes with alterations in fatty acid oxidation flux measured by 13C labeling.
Proteomics Abundance of proteins involved in the carnitine shuttle (e.g., CPT1, CPT2, CACT) and β-oxidation enzymes.Link protein levels to the rate of acylcarnitine formation and turnover from the 13C-labeled precursor.
Metabolomics Global or targeted analysis of unlabeled metabolites, providing a snapshot of the metabolic state.Combine with 13C-flux data to understand how the incorporation of labeled carnitine perturbs the overall metabolome.

Development of Advanced Hyperpolarization Techniques for Enhanced In Vivo Resolution

A significant leap forward in isotopic tracing is the development of hyperpolarization techniques, which dramatically increase the sensitivity of magnetic resonance imaging (MRI) for detecting 13C-labeled compounds in real-time and in vivo. youtube.com While much of the pioneering work has focused on pyruvate (B1213749), the application of this technology to carnitine derivatives is a promising frontier.

Recent studies have successfully used hyperpolarized [1-13C]acetyl-l-carnitine to non-invasively probe tricarboxylic acid (TCA) cycle activity in the heart. nih.govnih.gov This demonstrates the feasibility of using hyperpolarized carnitine compounds to monitor mitochondrial metabolism in vivo. Future research will likely focus on optimizing the hyperpolarization of this compound itself, which would allow for the direct tracking of its uptake and conversion to various acylcarnitines in different tissues.

The enhanced resolution afforded by hyperpolarization could enable researchers to visualize metabolic changes in specific organs or even within different cell types within a tissue. For example, it may become possible to map fatty acid oxidation in real-time in a failing heart or a cancerous tumor following the administration of hyperpolarized this compound. nih.govmdpi.com This would provide invaluable insights into the metabolic basis of various diseases and could lead to new diagnostic and therapeutic strategies.

Expansion of 13C-Tracing to Novel Biological Systems and Research Questions

The application of this compound tracing is set to expand into new and exciting areas of biological inquiry. While its role in fatty acid oxidation is well-established, its involvement in other metabolic processes and disease states is an area of active investigation.

Future studies could use this compound to explore the metabolic adaptations of cells in different physiological and pathological states. For example, in cancer, where metabolic reprogramming is a hallmark, tracing the fate of the 13C label from L-carnitine could reveal how cancer cells utilize fatty acids to support their growth and proliferation. physiology.orgnih.govresearchgate.net Similarly, in neurodegenerative diseases, where mitochondrial dysfunction is implicated, this compound could be used to investigate impairments in brain energy metabolism. mdpi.comnih.gov

The use of this tracer can also be extended to study metabolic interactions between different cell types or organisms. For instance, the role of the gut microbiome in carnitine metabolism and its impact on host health is a burgeoning field of research. embl.org this compound could be a valuable tool to trace the metabolic fate of dietary carnitine as it is processed by gut bacteria and subsequently absorbed and utilized by the host.

Table 2: Potential Novel Applications of this compound Tracing

Research AreaBiological QuestionPotential Insight from this compound
Cancer Metabolism How do cancer cells utilize fatty acids for energy and biosynthesis?Trace the incorporation of 13C into tumor biomass and energy production pathways.
Neurodegeneration Is carnitine-dependent metabolism impaired in neurodegenerative diseases?Investigate the uptake and metabolism of L-carnitine in the brain of disease models. mdpi.comnih.gov
Immunometabolism How do immune cells reprogram their metabolism during activation?Track the role of fatty acid oxidation in supporting immune cell function.
Microbiome Research What is the contribution of the gut microbiota to host carnitine homeostasis?Differentiate between host and microbial metabolism of dietary L-carnitine. embl.org

Refinement of Computational Models for Complex Metabolic Networks

As the volume and complexity of data from 13C-tracing experiments grow, so does the need for sophisticated computational models to interpret these data. nih.gov Future research will focus on developing more comprehensive and predictive models of metabolic networks that can integrate data from this compound tracing experiments.

These models will move beyond simple representations of metabolic pathways to incorporate regulatory interactions, enzyme kinetics, and compartmentalization of metabolism within the cell. By simulating the flow of the 13C label through these complex networks, researchers can gain a more quantitative understanding of metabolic fluxes and their regulation.

Machine learning and artificial intelligence are also expected to play a larger role in the analysis of 13C-tracer data. nih.govresearchgate.net These approaches can help to identify subtle patterns in labeling data that may not be apparent with traditional analysis methods, leading to the discovery of novel metabolic pathways or regulatory mechanisms. The development of such advanced computational tools will be crucial for extracting the maximum amount of information from future this compound tracing studies.

Q & A

Q. How can L-Carnitine-<sup>13</sup>C Chloride be effectively utilized in tracing fatty acid metabolism pathways in experimental models?

Methodological Answer:

  • Use L-Carnitine-<sup>13</sup>C Chloride as a labeled substrate in in vitro or in vivo models to track fatty acid transport into mitochondria. Isotopic enrichment can be quantified via LC-MS/MS after sample preparation involving protein precipitation (e.g., acetonitrile) and internal standardization with deuterated analogs .
  • Ensure experimental controls include unlabeled L-Carnitine to distinguish baseline metabolic activity from <sup>13</sup>C-labeled flux. Validate results against established pathways (e.g., β-oxidation) using kinetic modeling .

Q. What analytical techniques are critical for verifying the isotopic purity and stability of L-Carnitine-<sup>13</sup>C Chloride in experimental setups?

Methodological Answer:

  • Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>99% <sup>13</sup>C at specified positions).
  • Stability tests should include accelerated degradation studies under varying pH and temperature conditions, with quantification via HPLC-UV or LC-MS to assess decomposition products .

Q. How should researchers design experiments to minimize interference from endogenous carnitine pools when using L-Carnitine-<sup>13</sup>C Chloride?

Methodological Answer:

  • Pre-treat cell or animal models with carnitine-depleting agents (e.g., mildronate) to reduce background levels.
  • Use tracer dilution assays to calculate the fractional contribution of labeled vs. endogenous carnitine. Normalize data to total cellular protein or DNA content for cross-sample comparability .

Q. What are the best practices for ensuring reproducibility in studies involving L-Carnitine-<sup>13</sup>C Chloride?

Methodological Answer:

  • Document batch-specific isotopic purity, storage conditions (-80°C, desiccated), and reconstitution protocols (e.g., sterile PBS, pH 7.4).
  • Follow guidelines for experimental reporting: detail sample preparation, instrument parameters (e.g., LC gradient, MS ionization settings), and statistical thresholds for significance (e.g., p < 0.05 with Bonferroni correction) .

Q. How can researchers validate the role of L-Carnitine-<sup>13</sup>C Chloride in mitochondrial dysfunction models?

Methodological Answer:

  • Combine isotopic tracing with functional assays (e.g., Seahorse extracellular flux analysis) to correlate <sup>13</sup>C-labeled metabolite accumulation with ATP production or oxygen consumption rates.
  • Cross-validate findings using genetic knockdown models (e.g., CPT1A/B siRNA) to confirm specificity .

Advanced Research Questions

Q. How do isotopic effects of <sup>13</sup>C labeling influence the kinetic parameters of L-Carnitine in enzymatic assays?

Methodological Answer:

  • Conduct in vitro enzyme kinetics (e.g., CPT1/2 activity assays) comparing <sup>13</sup>C-labeled and unlabeled substrates.
  • Use Michaelis-Menten modeling to assess changes in KmK_m and VmaxV_{max}. Account for isotopic mass differences by adjusting buffer viscosity or temperature .

Q. What strategies resolve contradictions in data when L-Carnitine-<sup>13</sup>C Chloride tracing yields unexpected compartmentalization patterns?

Methodological Answer:

  • Perform subcellular fractionation (e.g., mitochondrial vs. cytosolic isolation) followed by LC-MS/MS to localize labeled metabolites.
  • Integrate multi-omics datasets (e.g., transcriptomics of carnitine shuttle genes) to identify regulatory discrepancies .

Q. How can researchers optimize protocols for simultaneous quantification of L-Carnitine-<sup>13</sup>C Chloride and its acylated derivatives in complex biological matrices?

Methodological Answer:

  • Develop a multiplexed LC-MS/MS method with MRM transitions specific to each derivative (e.g., acetyl-, propionyl-, palmitoyl-carnitine).
  • Use solid-phase extraction (SPE) for sample cleanup and isotope dilution with <sup>13</sup>C/<sup>2</sup>H-labeled internal standards to correct for matrix effects .

Q. What computational tools are recommended for modeling <sup>13</sup>C flux dynamics in studies using L-Carnitine-<sup>13</sup>C Chloride?

Methodological Answer:

  • Use software like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX to reconstruct metabolic networks from isotopic labeling data.
  • Validate models with <sup>13</sup>C-NMR or tandem MS fragmentation patterns to confirm isotopomer distributions .

Q. How should longitudinal studies using L-Carnitine-<sup>13</sup>C Chloride address isotopic dilution over time in vivo?

Methodological Answer:

  • Implement kinetic dosing regimens (e.g., continuous infusion vs. bolus injection) to maintain steady-state isotopic enrichment.
  • Model turnover rates using compartmental pharmacokinetic frameworks and adjust for inter-individual variability in carnitine biosynthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.